molecular formula C23H28N8O B608500 LDC4297

LDC4297

Katalognummer: B608500
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: LSGRZENCFIIHNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LDC4297 ist ein selektiver Inhibitor der Cyclin-abhängigen Kinase 7 (CDK7), einem Schlüsselregulator des Zellzyklusfortschritts und der Transkription. Diese Verbindung gehört zur Klasse der Pyrazolotriazine und hat sowohl in der antiviralen als auch in der Krebsforschung ein großes Potenzial gezeigt .

Wirkmechanismus

Target of Action

LDC4297, also known as “2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine” or “N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine”, is a potent and selective inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs .

Mode of Action

This compound works by non-covalently blocking ATP binding to CDK7 . This inhibition prevents CDK2 activation during G1 and delays S phase, while inhibition of CDK7 during S/G2 prevents CDK1 activation and mitotic entry .

Biochemical Pathways

CDK7 plays a crucial role in both cell cycle progression and transcription regulation . It phosphorylates RNA polymerase II (Pol II) at active gene promoters, permitting transcription . Inhibition of CDK7 by this compound diminishes both transcription rates and CDK T-loop phosphorylation . This leads to the downregulation of a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .

Pharmacokinetics

It is known that this compound is a small molecule inhibitor that non-covalently blocks atp binding to cdk7 This suggests that it may have good bioavailability and can penetrate cells to reach its target

Result of Action

The inhibition of CDK7 by this compound leads to cell cycle arrest, apoptosis, and repression of transcription . It particularly affects super-enhancer-associated genes in cancer . This results in the suppression of cell proliferation and viability .

Action Environment

The efficacy of this compound can be influenced by the genetic heterogeneity of the cancer cells . For instance, some pancreatic tumor lines displayed significantly higher sensitivity to this compound than others . Furthermore, the expression levels of CDK7, which are often elevated in many types of cancer, can also influence the compound’s action

Biochemische Analyse

Biochemical Properties

LDC4297 interacts with CDK7, a key enzyme in the cell cycle and transcription processes . It binds reversibly to the ATP-binding site of CDK7 . This interaction inhibits the kinase activity of CDK7, affecting both cell cycle progression and transcription initiation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It diminishes both transcription rates and CDK T-loop phosphorylation . In human pancreatic tumor lines, some displayed significantly higher sensitivity to this compound than others . It also downregulates a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of CDK7, inhibiting its kinase activity . This inhibition affects the phosphorylation of RNA polymerase II at active gene promoters, thereby affecting transcription initiation . It also affects the T-loop phosphorylation of cell cycle CDKs, thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cells. For example, it was observed that the downregulation of certain cell cycle control genes correlated well with observed viability differences in different cell lines over time .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a CDK7 inhibitor, it is likely that it interacts with the metabolic pathways associated with cell cycle progression and transcription .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as a CDK7 inhibitor, it is likely that it localizes to the areas of the cell where CDK7 is active, such as the nucleus where transcription occurs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

LDC4297 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Pyrazolotriazinderivate beinhalten. Die Synthese umfasst typischerweise die Bildung des Pyrazolotriazin-Kerns, gefolgt von einer Funktionalisierung, um spezifische Substituenten einzuführen, die seine inhibitorische Aktivität gegenüber CDK7 verstärken .

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein veröffentlicht werden, beinhaltet die Synthese von this compound im Labormaßstab Standardmethoden der organischen Synthese, einschließlich der Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Substitutionsreaktionen, bei denen spezifische funktionelle Gruppen eingeführt oder modifiziert werden, um seine biologische Aktivität zu verbessern. Es durchläuft typischerweise keine Oxidations- oder Reduktionsreaktionen als Teil seines primären Synthesewegs .

Häufige Reagenzien und Bedingungen

Die Synthese von this compound umfasst die Verwendung von Reagenzien wie Pyrazolotriazin-Vorstufen, organischen Lösungsmitteln und Katalysatoren. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Synthese von this compound gebildet wird, ist das endgültige Pyrazolotriazinderivat mit hoher Selektivität und Potenz gegenüber CDK7. Nebenprodukte sind typischerweise minimal und werden durch Reinigungsprozesse entfernt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv CDK7 hemmt, eine Kinase, die an der Phosphorylierung der RNA-Polymerase II und anderer cyclinabhängiger Kinasen beteiligt ist. Diese Hemmung stört den Zellzyklus und die Transkriptionsprozesse, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Zusätzlich greift this compound in die Replikation von Viren ein, indem es auf CDK7-regulierte zelluläre Faktoren zielt .

Analyse Chemischer Reaktionen

Types of Reactions

LDC4297 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It does not typically undergo oxidation or reduction reactions as part of its primary synthetic route .

Common Reagents and Conditions

The synthesis of this compound involves the use of reagents such as pyrazolotriazine precursors, organic solvents, and catalysts. Reaction conditions often include controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the synthesis of this compound is the final pyrazolotriazine derivative with high selectivity and potency against CDK7. By-products are typically minimal and are removed through purification processes .

Biologische Aktivität

LDC4297 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of cell cycle progression and transcription. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various cancer cell lines, antiviral properties, and relevant case studies.

This compound functions primarily by inhibiting CDK7, which plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II, thus regulating gene transcription. The compound demonstrates high selectivity for CDK7 over other kinases, with an IC50 value of approximately 0.13 nM for CDK7 compared to much higher values for other CDKs . This selectivity is significant as it minimizes off-target effects that could lead to toxicity.

Table 1: Selectivity Profile of this compound

KinaseIC50 (nM)
CDK70.13
CDK110 - 10000
CDK210 - 10000
CDK410 - 10000
CDK610 - 10000

This selectivity is critical for its application in cancer therapy, where it can effectively inhibit tumor growth while sparing normal cells.

Anticancer Activity

This compound has shown promising results in various cancer models. Studies indicate that it can induce apoptosis and inhibit the proliferation of breast cancer cells (MCF-7) and pancreatic cancer cells (e.g., Mia-Paca2 and Panc89) .

Case Study: Breast Cancer Cells

In a study examining the effects of this compound on MCF-7 cells, treatment with increasing concentrations resulted in significant reductions in cell viability and colony formation abilities. Flow cytometry analyses confirmed that apoptosis was induced after 24 hours of treatment with this compound .

Table 2: Effects of this compound on MCF-7 Cell Viability

Concentration (nM)Cell Viability (%)Apoptosis Rate (%)
01005
507020
2503050
500<10>80

Antiviral Activity

Beyond its anticancer properties, this compound exhibits significant antiviral activity, particularly against human cytomegalovirus (HCMV). It has been shown to block HCMV replication at nanomolar concentrations, specifically targeting the immediate-early gene expression phase .

Case Study: HCMV Replication Inhibition

In vitro studies demonstrated that this compound effectively inhibited HCMV replication in primary human fibroblasts with an EC50 of approximately 24.5 nM. The compound interfered with the virus's ability to inactivate retinoblastoma protein (Rb), a critical step in viral replication .

Table 3: Antiviral Efficacy of this compound Against HCMV

TreatmentEC50 (nM)% Inhibition at EC50
This compound24.5>90
GanciclovirVariable>80

Synergistic Effects

Recent research has indicated that combining this compound with other antiviral agents can enhance therapeutic efficacy without increasing toxicity. For example, when used in combination with MBV (a vCDK/pUL97 inhibitor), this compound exhibited synergistic effects across various CMV species .

Table 4: Synergistic Effects of this compound with MBV

Drug CombinationCI ValueObserved Effect
MBV + this compound<1Synergistic

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that this compound maintains effective plasma concentrations with a half-life of approximately 1.6 hours in mouse models. Its favorable absorption and distribution characteristics suggest potential for further clinical development .

Eigenschaften

IUPAC Name

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGRZENCFIIHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LDC4297
Reactant of Route 2
LDC4297
Reactant of Route 3
Reactant of Route 3
LDC4297
Reactant of Route 4
LDC4297
Reactant of Route 5
LDC4297
Reactant of Route 6
Reactant of Route 6
LDC4297

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.